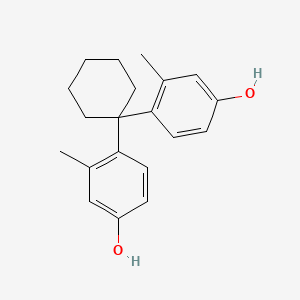
Manganese diisononanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese diisononanoate is a chemical compound with the formula C18H34MnO4. It is a manganese salt of diisononanoic acid, which is a branched-chain carboxylic acid. This compound is often used in various industrial applications due to its unique properties, such as its ability to act as a catalyst in certain chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Manganese diisononanoate can be synthesized through the reaction of manganese salts with diisononanoic acid. One common method involves the reaction of manganese(II) acetate with diisononanoic acid in an organic solvent under reflux conditions. The reaction typically proceeds as follows:
Mn(CH3COO)2+2C9H19COOH→Mn(C9H19COO)2+2CH3COOH
Industrial Production Methods
In industrial settings, this compound is often produced in large quantities using similar methods but with optimized conditions to increase yield and purity. The process may involve continuous flow reactors and the use of catalysts to enhance the reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions
Manganese diisononanoate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form manganese oxides.
Reduction: It can be reduced to manganese metal under certain conditions.
Substitution: It can participate in substitution reactions where the diisononanoate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products
Oxidation: Manganese dioxide (MnO2) is a common product.
Reduction: Manganese metal (Mn) can be obtained.
Substitution: Various manganese complexes with different ligands can be formed.
Wissenschaftliche Forschungsanwendungen
Manganese diisononanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It is studied for its potential role in biological systems, particularly in enzyme mimetics.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of coatings, plastics, and other materials due to its catalytic properties.
Wirkmechanismus
The mechanism by which manganese diisononanoate exerts its effects often involves the coordination of the manganese ion with various substrates. This coordination can facilitate redox reactions, where the manganese ion cycles between different oxidation states. The molecular targets and pathways involved depend on the specific application but often include interactions with organic molecules and other metal ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Manganese acetate: Similar in that it is also a manganese salt but with acetic acid.
Manganese stearate: Another manganese salt with a long-chain carboxylic acid.
Manganese oxalate: A manganese salt with oxalic acid.
Uniqueness
Manganese diisononanoate is unique due to its branched-chain structure, which can provide different solubility and reactivity properties compared to other manganese salts. This makes it particularly useful in applications where specific catalytic properties are required.
Eigenschaften
CAS-Nummer |
29826-51-5 |
|---|---|
Molekularformel |
C18H34MnO4 |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
manganese(2+);7-methyloctanoate |
InChI |
InChI=1S/2C9H18O2.Mn/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2 |
InChI-Schlüssel |
PDSCRKVHEBVLOM-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cuprate(4-), [mu-[[7,7'-[[3,3'-di(hydroxy-kappaO)[1,1'-biphenyl]-4,4'-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]](8-)]]di-, tetrasodium](/img/structure/B13771818.png)
![Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13771825.png)











